1-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE
Overview
Description
1-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-1H-tetrazole is a compound that combines the unique structural features of adamantane, pyrazole, and tetrazole. Adamantane is known for its rigid, diamond-like structure, which imparts stability and hydrophobicity to the molecule. Pyrazole and tetrazole rings are heterocyclic compounds that contribute to the compound’s reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE typically involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine to form the pyrazole ring . This intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium hydroxide or 18-crown-6 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the pyrazole and tetrazole rings interact with enzymes or receptors, inhibiting their activity. This can lead to the disruption of metabolic pathways or the inhibition of viral replication .
Comparison with Similar Compounds
1-Adamantyl pyrazole: Shares the pyrazole ring but lacks the tetrazole ring.
1-Adamantyl tetrazole: Contains the tetrazole ring but lacks the pyrazole ring.
1,3-Dehydroadamantane: A derivative of adamantane with different functional groups.
Uniqueness: 1-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-1H-tetrazole is unique due to the combination of adamantane, pyrazole, and tetrazole rings, which impart distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
1-[1-(1-adamantyl)pyrazol-3-yl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-2-20(16-13(1)19-9-15-17-18-19)14-6-10-3-11(7-14)5-12(4-10)8-14/h1-2,9-12H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWSFCDPRKSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)N5C=NN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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